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Compound of Interest

Compound Name: BRD4 Inhibitor-32

Cat. No.: B12373028

For Researchers, Scientists, and Drug Development Professionals

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has
emerged as a critical therapeutic target in oncology and inflammatory diseases. BRD4 acts as
an epigenetic reader, recognizing acetylated lysine residues on histones and transcription
factors to regulate gene expression, including key oncogenes like MYC.[1][2] Small molecule
inhibitors targeting the bromodomains of BRD4 have shown significant promise, with numerous
compounds advancing into clinical trials.[3][4] However, achieving selectivity among the highly
conserved bromodomains of the BET family (BRD2, BRD3, BRD4, and BRDT) and even
between the two tandem bromodomains (BD1 and BD2) within a single BET protein remains a
significant challenge in drug discovery.[5][6] This technical guide provides an in-depth look at
the selectivity profile of a specific potent and selective inhibitor, referred to as compound 32.

Selectivity Profile of BRD4 Inhibitor-32

Compound 32 has been evaluated for its inhibitory activity against a panel of bromodomains to
determine its selectivity. The following table summarizes the available quantitative data.
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Target Bromodomain IC50 (nM) or % Inhibition Notes

Potent inhibition of the first

BRD4 (BD1) 190 _
bromodomain of BRD4.[7]

High selectivity against the first

BRD2 (BD1) >10,000 .
bromodomain of BRD2.[7]

High selectivity against the first

BRD3 (BD1) >10,000 .
bromodomain of BRD3.[7]

High selectivity against the
CREBBP >10,000 non-BET bromodomain of
CREBBP.[7]

High selectivity against the
BAZ2B >10,000 non-BET bromodomain of
BAZ2B.[7]

High selectivity against the
CECR2 >10,000 non-BET bromodomain of
CECR2.[7]

High selectivity against the
TAF1 (BD2) >10,000 second bromodomain of TAF1.

[7]

High selectivity against the
TAF1L (BD2) >10,000 second bromodomain of
TAF1L.[7]

Table 1: Selectivity panel data for BRD4 Inhibitor-32. Data extracted from a published study.[7]

Mechanism of Action: Targeting the Acetyl-Lysine
Binding Pocket

BRD4 inhibitors, including compound 32, function by competitively binding to the acetyl-lysine
(KAc) binding pocket within the bromodomains.[1][8] This prevents BRD4 from docking onto
acetylated histones at enhancers and promoters, thereby displacing it from chromatin.[8][9] The
consequence is a downregulation in the transcription of BRD4-dependent genes, which often
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include critical drivers of cell proliferation and survival.[1][2] The crystal structure of compound
32 bound to BRD4(1) confirms its interaction with the KAc binding site, forming a key hydrogen
bond with a conserved asparagine residue.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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